molecular formula C20H26B2N2O3 B14268228 1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine CAS No. 136561-59-6

1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine

Cat. No.: B14268228
CAS No.: 136561-59-6
M. Wt: 364.1 g/mol
InChI Key: ZOQKRUBJFSVQOH-UHFFFAOYSA-N
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Description

1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine is a complex organic compound that features a unique structure combining boroxane and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine typically involves the reaction of diphenylboronic acid with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst such as palladium or platinum. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve a high-quality product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The boroxane moiety can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form borane derivatives.

    Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in cancer therapy as a boron carrier in boron neutron capture therapy (BNCT).

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine involves its interaction with specific molecular targets. The boroxane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The pyrrolidine rings provide structural stability and enhance the compound’s solubility in organic solvents.

Properties

CAS No.

136561-59-6

Molecular Formula

C20H26B2N2O3

Molecular Weight

364.1 g/mol

IUPAC Name

phenyl-[phenyl(pyrrolidin-1-yloxy)boranyl]oxy-pyrrolidin-1-yloxyborane

InChI

InChI=1S/C20H26B2N2O3/c1-3-11-19(12-4-1)21(26-23-15-7-8-16-23)25-22(20-13-5-2-6-14-20)27-24-17-9-10-18-24/h1-6,11-14H,7-10,15-18H2

InChI Key

ZOQKRUBJFSVQOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(OB(C2=CC=CC=C2)ON3CCCC3)ON4CCCC4

Origin of Product

United States

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